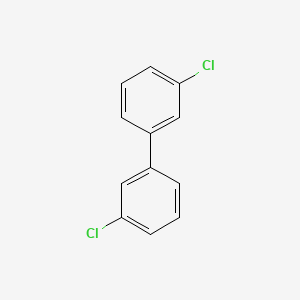

3,3'-Dichlorobiphenyl

Vue d'ensemble

Description

3,3’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of two benzene rings connected by a single bond, with two chlorine atoms attached at the 3rd position on each benzene ring. This compound is a byproduct of industrial processes and is often detected in environmental samples . Despite the prohibition of PCB production, 3,3’-Dichlorobiphenyl continues to be a concern due to its persistence in the environment and potential health impacts .

Mécanisme D'action

- The primary target involved in this effect is the cAMP response element-binding protein (CREB) . PCB 11 promotes dendritic growth via CREB-mediated mechanisms .

- However, pharmacologic blockade or shRNA knockdown of CREB significantly decreases dendritic growth in PCB 11-exposed cultures, indicating that PCB 11 promotes dendritic growth via CREB signaling .

- Therefore, PCB 11 poses a threat to the developing brain, especially in individuals with heritable mutations that promote CREB signaling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

3,3’-Dichlorobiphenyl is metabolized to a complex mixture of oxidative metabolites, including novel methoxylated metabolites, by HepG2 cells . This suggests that it interacts with various enzymes and proteins within these cells to undergo metabolic transformation .

Cellular Effects

Exposure to 3,3’-Dichlorobiphenyl and its metabolite, 3,3’-dichlorobiphenyl-4-ol, has been correlated with mitochondrial oxidative stress in mammalian cells . This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its metabolites have been shown to alter the expression of genes governing fatty acid metabolism . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its metabolites have been identified in cell culture medium from HepG2 cells exposed to it , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

3,3’-Dichlorobiphenyl is involved in complex metabolic pathways. It is metabolized to a variety of oxidative metabolites, suggesting that it interacts with various enzymes and cofactors .

Méthodes De Préparation

3,3’-Dichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the arylation of benzene using the Gomberg procedure, starting with 3,4-dichloroaniline . Another method involves the acid-catalyzed decomposition of 1-(3,4-dichlorophenyl)-3,3-dimethyltriazene in benzene . Industrial production often involves the decomposition of aroyl peroxides in appropriate substrates, yielding high amounts of chlorobiphenyls .

Analyse Des Réactions Chimiques

3,3’-Dichlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: It can be metabolized to a complex mixture of oxidative metabolites, including methoxylated derivatives.

Reduction: This compound can be reduced to form various hydroxy derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include hydroxy and methoxy derivatives .

Applications De Recherche Scientifique

3,3’-Dichlorobiphenyl has several scientific research applications:

Comparaison Avec Des Composés Similaires

3,3’-Dichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:

2,2’-Dichlorobiphenyl: Differing in the position of chlorine atoms, it has distinct chemical and biological properties.

4,4’-Dichlorobiphenyl: Another isomer with chlorine atoms at the 4th position, used in different industrial applications.

2,2’,5,5’-Tetrachlorobiphenyl: A more heavily chlorinated biphenyl with unique toxicological profiles.

3,3’-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its reactivity and biological effects .

Propriétés

IUPAC Name |

1-chloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUOWUHFLBZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872817 | |

| Record name | 3,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-67-1, 55600-34-5 | |

| Record name | 3,3′-Dichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clophen A30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62U12S7CJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

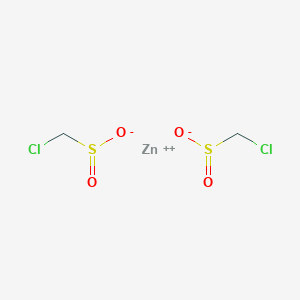

Retrosynthesis Analysis

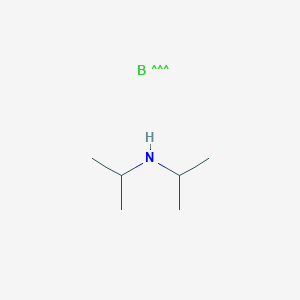

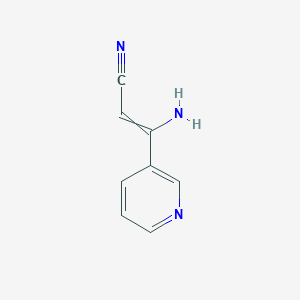

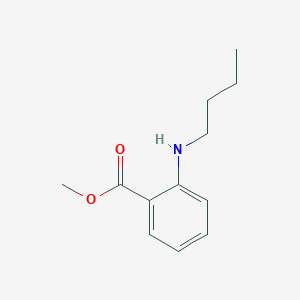

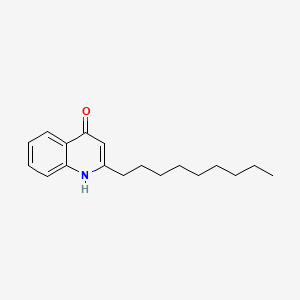

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 3,3'-Dichlorobiphenyl in the environment?

A1: While a trace component of Aroclor mixtures, PCB 11 is primarily released into the environment as a byproduct of the manufacturing process of diarylide yellow pigments. [, , , ] These pigments are widely used in various consumer goods, including printed materials, paints, textiles, and plastics. [, , ]

Q2: How widespread is this compound contamination?

A2: Research indicates a ubiquitous presence of PCB 11 in various environmental matrices. It has been detected in air, water, sediment, biota, and even consumer goods globally. [, , , , , , ] Its presence in consumer goods from 26 countries across five continents highlights its global distribution. []

Q3: Are there specific geographical areas with higher this compound contamination?

A3: Studies have shown elevated levels of PCB 11 in areas with higher population densities, suggesting urban sources. [, , ] Additionally, areas near pigment production facilities and those with significant industrial activity tend to have higher concentrations in environmental samples. [, ]

Q4: How is this compound metabolized in living organisms?

A4: Studies using rat models have demonstrated that inhaled PCB 11 is rapidly metabolized, primarily in the liver, to this compound-4-ol (4-OH-PCB11), a hydroxylated metabolite. [] Further research using human HepG2 cells identified various metabolites, including monohydroxylated, dihydroxylated, hydroxylated-methoxylated, and methoxylated-dihydroxylated forms, along with their corresponding sulfo and glucuronide conjugates. [, ]

Q5: What is the significance of identifying dechlorinated metabolites of this compound?

A5: The identification of dechlorinated metabolites, particularly in studies using human HepG2 cells exposed to PCB 2 (a lower chlorinated PCB), suggests that the metabolism of LC-PCBs in humans might involve dechlorination pathways. [] This finding has significant implications for understanding the toxicity and persistence of these compounds in the human body.

Q6: Does this compound pose any health risks?

A6: While research is ongoing, studies suggest that PCB 11 and its metabolites, especially hydroxylated forms, may have toxicological implications. [, , , ] For instance, 4-OH-PCB11 has been shown to induce oxidative stress, reduce cell viability, and affect mitochondrial function in human prostate epithelial cells. [, ]

Q7: How does this compound affect neuronal development?

A7: Research using primary rat neuron cultures indicated that PCB 11 exposure promotes both axonal and dendritic growth, potentially leading to neuronal hyperconnectivity. [, , ] This effect appears to be mediated by cAMP response element binding protein (CREB)-dependent mechanisms, which are implicated in several neurodevelopmental disorders. [] Interestingly, PCB 11 did not show activity at other common targets of higher chlorinated PCBs, such as ryanodine receptor (RyR), aryl hydrocarbon receptor (AhR), and thyroid hormone receptor (THR). []

Q8: Are there sex- and species-specific differences in the neurotoxic effects of this compound?

A8: Studies comparing the effects of PCB 11 on neuronal cultures from mice and rats revealed significant sex- and species-specific differences. [] These variations highlight the complexity of PCB 11's neurotoxicological profile and underscore the need for further research to fully understand its potential impact on human health.

Q9: What analytical techniques are used to detect and quantify this compound in environmental and biological samples?

A9: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is commonly employed for the detection and quantification of PCB 11. [, ] This technique offers the sensitivity and selectivity needed to accurately measure PCB 11 levels in complex matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B3426919.png)

![3-[N-(3,5-dimethylphenyl)naphthalene-2-sulfonamido]propanoic acid](/img/structure/B3426924.png)